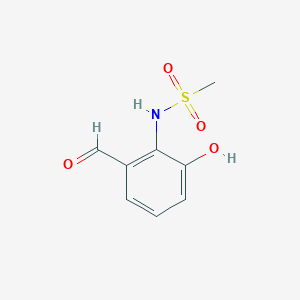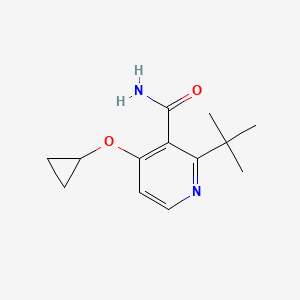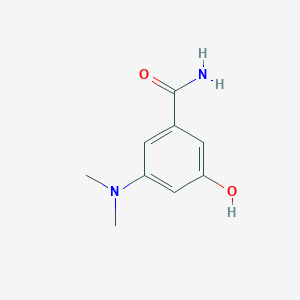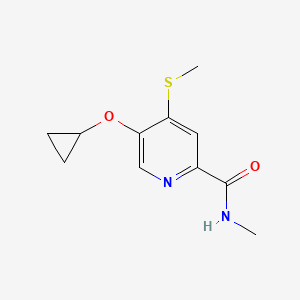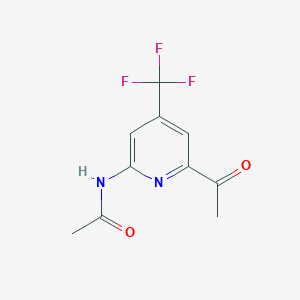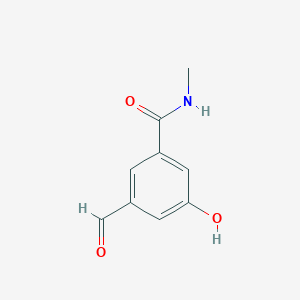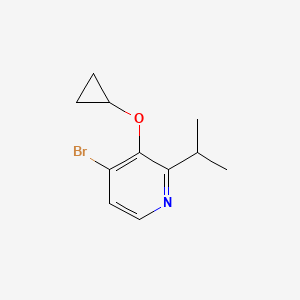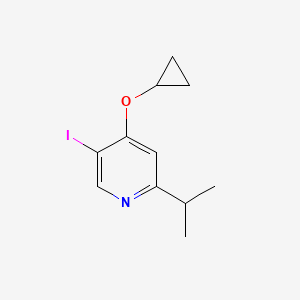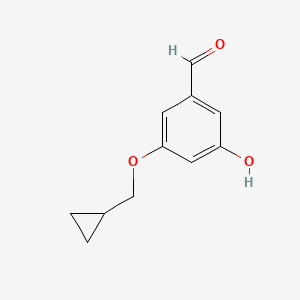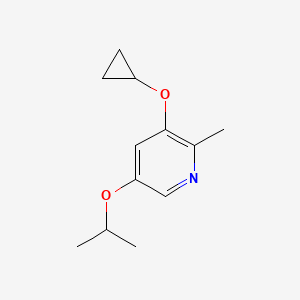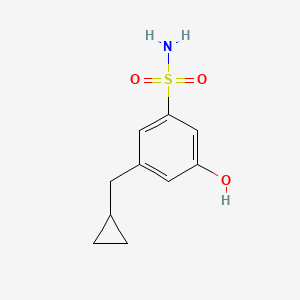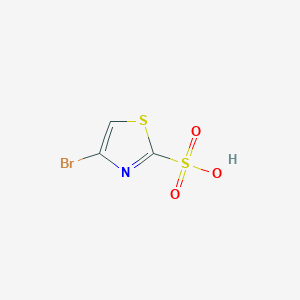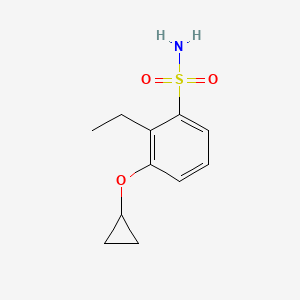
3-Cyclopropoxy-2-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-ethylbenzenesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylbenzenesulfonamide typically involves the reaction of 3-cyclopropoxy-2-ethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has shown good functional group tolerance and high yields . Additionally, the combination of hydrogen peroxide and thionyl chloride can be used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which are then reacted with amines to form sulfonamides .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxy-2-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonamides .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-ethylbenzenesulfonamide involves the inhibition of folate metabolism in bacteria. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby exerting its antibacterial effects .
Comparación Con Compuestos Similares
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Another cyclopropoxy derivative with different substituents.
N-Cyclopropoxy-2,3-difluoro-6-(trifluoromethyl)benzamide: A related compound with a similar cyclopropoxy group.
Uniqueness: 3-Cyclopropoxy-2-ethylbenzenesulfonamide is unique due to its specific combination of a cyclopropoxy group and a sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-2-9-10(15-8-6-7-8)4-3-5-11(9)16(12,13)14/h3-5,8H,2,6-7H2,1H3,(H2,12,13,14) |
Clave InChI |
HPGRWQSZCFIVDW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1S(=O)(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


